molecular formula C10H7BrFN3O B1491322 4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine CAS No. 1529768-66-8

4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine

Cat. No. B1491322
CAS RN: 1529768-66-8
M. Wt: 284.08 g/mol
InChI Key: AFWSSJQSHOWSRV-UHFFFAOYSA-N
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Description

“4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as halopyridines . Halopyridines are compounds containing a pyridine ring which bears a halogen atom .


Molecular Structure Analysis

The molecular structure of “4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine” consists of a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom . The pyridine ring is substituted at the 4-position with an oxy group linked to another pyridine ring, which is substituted at the 5-position with a bromo group and at the 2-position with a fluoro group .

Scientific Research Applications

Asymmetry and Steric Hindrance in Tripodal Ligands

Research by Benhamou et al. (2011) on tripodal ligands, though not directly mentioning "4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine," provides insights into the synthesis and characterization of unsymmetrical ligands involving bromo and fluoro substituents on pyridyl rings. This study highlights the importance of ligand design in influencing the coordination geometry around metal centers, which is crucial for developing catalysts and materials with specific properties L. Benhamou, Hassen Jaafar, Aurore Thibon, M. Lachkar, D. Mandon, (2011).

Synthesis of Novel Pyridine-Based Derivatives

Ahmad et al. (2017) describe the synthesis of novel pyridine derivatives using a palladium-catalyzed Suzuki cross-coupling reaction, including analysis on their biological activities. While the study does not specifically address "4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine," it showcases the broader application of pyridine derivatives in developing compounds with potential therapeutic uses, emphasizing the role of halogenated pyridines as intermediates in organic synthesis Gulraiz Ahmad, N. Rasool, H. Ikram, Samreen Gul Khan, T. Mahmood, K. Ayub, M. Zubair, Eman J. Al-Zahrani, Usman Ali Rana, M. Akhtar, N. Alitheen, (2017).

Deprotonative Coupling of Pyridines

Shigeno et al. (2019) explored the deprotonative functionalization of pyridine derivatives, a method that could be relevant for modifying molecules similar to "4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine." Their work demonstrates how specific substitutions on the pyridine ring can influence reactivity, offering pathways to synthesize complex molecules for various applications, from materials science to pharmaceuticals Masanori Shigeno, Kunihito Nakaji, Akihisa Kajima, Kanako Nozawa‐Kumada, Y. Kondo, (2019).

Antimicrobial Activities of Pyridine Derivatives

Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide and evaluated their antimicrobial activities. Although not directly related to "4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine," this research underlines the potential of pyridine-based compounds in developing new antimicrobial agents. The study emphasizes the versatility of pyridine as a core structure for generating biologically active molecules Hacer Bayrak, A. Demirbaş, N. Demirbas, S. Karaoglu, (2009).

Future Directions

The future directions for “4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine” could involve its use as a building block in the synthesis of various pharmaceuticals and biologically active compounds . Its potential applications in the field of semiconductors due to its aromaticity and electron deficiency could also be explored .

properties

IUPAC Name

4-(5-bromo-3-fluoropyridin-2-yl)oxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN3O/c11-6-3-8(12)10(15-5-6)16-7-1-2-14-9(13)4-7/h1-5H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWSSJQSHOWSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OC2=C(C=C(C=N2)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine

Synthesis routes and methods

Procedure details

Mix 2-aminopyridin-4-ol (1.13 g, 10.3 mmol), 5-bromo-2,3-difluoro-pyridine (2 g, 10.3 mmol) in DMF (10 mL). Stir the mixture at 120° C. for 3 hrs. TLC (EtOAc:PE=1:1) shows the reaction is complete. Filter, add water (50 mL) to the filtrate, extract with EtOAc (50 mL×3). Combine the organic layers, dry over anhydrous Na2SO4. Concentrate to give the crude product. Purification by chromatography (silica gel, EtOAc:PE=1:4) affords the title compound (1.35 g, 46.3%). MS: (M+1): 284.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
46.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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